2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
Description
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is an organic compound that features a phenoxy group, an oxadiazole ring, and a propanamide moiety
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8-6-5-7-12(9(8)2)19-11(4)14(18)15-13-10(3)16-20-17-13/h5-7,11H,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYHLNZYISNWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenated compound to form the phenoxy intermediate.
Oxadiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization reactions to form the oxadiazole ring.
Amidation: The final step involves the reaction of the oxadiazole intermediate with a suitable amine to form the propanamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenoxy and oxadiazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to 2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide have been shown to inhibit growth in various cancer cell lines. In one study involving N-Aryl oxadiazoles, compounds demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as glioblastoma and ovarian cancer .
Antimicrobial Activity
Oxadiazole derivatives are also noted for their antimicrobial properties. Studies have shown that related compounds can effectively combat both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
Case Study: Anticancer Activity
A study investigated the anticancer potential of various oxadiazole derivatives including those similar to the target compound. The results indicated significant cytotoxic effects on cancer cell lines with mechanisms involving DNA damage and apoptosis induction .
Case Study: Antimicrobial Efficacy
Another research focused on the synthesis and evaluation of oxadiazole derivatives against bacterial strains. The findings revealed that certain compounds exhibited strong antibacterial activity, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Affecting signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure with an acetamide group instead of a propanamide.
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide: Similar structure with a butanamide group instead of a propanamide.
Uniqueness
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 251.28 g/mol
- CAS Number : Not specifically listed in the available sources.
Biological Activity Overview
The biological activity of oxadiazole derivatives has been extensively studied. They exhibit a range of pharmacological properties including:
- Anticancer Activity : Recent studies have shown that oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been evaluated against human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines using MTT assays. Some derivatives demonstrated significant cytotoxicity compared to standard chemotherapeutic agents .
- Antimicrobial Properties : Oxadiazole compounds have also been reported to possess antimicrobial activity against a variety of pathogens. Their efficacy against Gram-positive and Gram-negative bacteria has been documented in several studies .
- Anti-inflammatory and Analgesic Effects : The anti-inflammatory potential of oxadiazole derivatives has been explored, with some compounds showing promise in reducing inflammation in animal models .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds may interact with various receptors in the body, influencing signaling pathways associated with cell proliferation and survival.
- Molecular Docking Studies : Computational studies have indicated potential binding interactions with targets relevant to cancer and microbial infections .
Anticancer Activity
A study synthesized several oxadiazole derivatives and assessed their anticancer activity against multiple human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutics, suggesting enhanced potency against cancer cells .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, various oxadiazole compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives had Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity .
Data Table: Biological Activities of Oxadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
